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Compound of Interest

Compound Name: L-Valinamide hydrochloride

Cat. No.: B555295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-
Valinamide hydrochloride, an important chiral building block in synthetic organic chemistry

and drug development. This document details its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics. The information herein is intended to aid in

the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for L-Valinamide
hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of L-Valinamide
hydrochloride in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed

information about the chemical environment of each atom. The data presented here are

estimated based on the analysis of structurally similar compounds, such as L-Valine and other

amino acid hydrochlorides.

Table 1: ¹H NMR Spectroscopic Data for L-Valinamide Hydrochloride (Estimated)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~0.9 - 1.1 Doublet 6H -CH(CH₃)₂

~2.1 - 2.3 Multiplet 1H -CH(CH₃)₂

~3.8 - 4.0 Doublet 1H α-CH

~7.4 - 7.8 Broad Singlet 2H -CONH₂

~8.1 - 8.5 Broad Singlet 3H -NH₃⁺

Table 2: ¹³C NMR Spectroscopic Data for L-Valinamide Hydrochloride (Estimated)

Chemical Shift (δ) ppm Assignment

~18 - 20 -CH(CH₃)₂

~30 - 32 -CH(CH₃)₂

~58 - 60 α-CH

~172 - 175 -CONH₂

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in L-Valinamide hydrochloride.

The spectrum is characterized by absorptions corresponding to N-H, C-H, C=O, and C-N

bonds.

Table 3: Key IR Absorption Bands for L-Valinamide Hydrochloride
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3400 (broad) Strong
N-H stretching (amide and

ammonium)

2800 - 3000 Medium C-H stretching (aliphatic)

~1680 Strong Amide I band (C=O stretching)

~1600 Medium Amide II band (N-H bending)

~1500 Medium N-H bending (ammonium)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule,

confirming its molecular weight. For L-Valinamide hydrochloride, the free base (L-

Valinamide) is typically observed in its protonated form.

Table 4: Mass Spectrometry Data for L-Valinamide Hydrochloride

Parameter Value

Molecular Formula C₅H₁₃ClN₂O

Molecular Weight 152.62 g/mol

Observed Ion (ESI+) [M+H]⁺ (protonated free base)

Expected m/z 117.10

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-resolution NMR spectrometer (400 MHz or higher) is utilized for acquiring both ¹H and

¹³C NMR spectra.
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Sample Preparation: Approximately 5-10 mg of L-Valinamide hydrochloride is dissolved in

0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄.

The solution is then transferred to a 5 mm NMR tube.

Instrument Setup: The spectrometer is tuned to the appropriate frequency for the nucleus

being observed (¹H or ¹³C). Shimming is performed to optimize the homogeneity of the

magnetic field.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a

90° pulse. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-

5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-

noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low

natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a

longer relaxation delay may be necessary. A spectral width of 200-220 ppm is used.

Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to an internal standard (e.g., TMS or the residual solvent

peak).

Attenuated Total Reflectance (ATR) - Infrared (IR)
Spectroscopy
ATR-IR spectroscopy is a convenient method for analyzing solid samples directly.

Sample Preparation: A small amount of solid L-Valinamide hydrochloride powder is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded.

Data Acquisition: A pressure clamp is applied to ensure firm contact between the sample and

the crystal. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. An

appropriate number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
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Electrospray Ionization (ESI) - Mass Spectrometry (MS)
ESI-MS is used to ionize the sample for mass analysis, typically in positive ion mode to

observe the protonated molecule.

Sample Preparation: A dilute solution of L-Valinamide hydrochloride is prepared in a

suitable solvent system, such as a mixture of methanol and water, often with a small amount

of formic acid to promote protonation. A typical concentration is in the range of 1-10 µg/mL.

Instrument Setup: The mass spectrometer is calibrated using a standard of known mass.

The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying

gas temperature, are optimized for the analyte.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography system. The mass spectrum is acquired over a relevant m/z

range (e.g., 50-300 amu).

Data Processing: The resulting mass spectrum is analyzed to identify the peak

corresponding to the protonated molecule [M+H]⁺ of the free base, L-Valinamide.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationships in data interpretation.
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Spectroscopic Analysis Workflow for L-Valinamide Hydrochloride
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Caption: Workflow for the spectroscopic analysis of L-Valinamide hydrochloride.
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Logical Flow of Spectroscopic Data Interpretation
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Caption: Interpretation logic for combining spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of L-Valinamide Hydrochloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555295#spectroscopic-data-for-l-valinamide-
hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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